1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone

Cannabinoid Research GPCR Pharmacology Structure-Activity Relationship

Researchers exploring the CB1 hydrophobic binding pocket often face a shortage of well-characterized probes with defined halogen-dependent activity. This 4-iodo-2-methylphenyl pyrimidinone directly addresses that gap. - Enables mapping of the halogen-binding subpocket critical for CB1 inverse agonism. - Serves as a counter-screen to distinguish CB1-driven phenotypes from off-target kinase inhibition. - Heavy iodine atom facilitates X-ray crystallography and cryo-EM structural studies.

Molecular Formula C19H17IN2O
Molecular Weight 416.3 g/mol
CAS No. 732249-80-8
Cat. No. B10892412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
CAS732249-80-8
Molecular FormulaC19H17IN2O
Molecular Weight416.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)I)N2C(=C(C(=O)N=C2C)C3=CC=CC=C3)C
InChIInChI=1S/C19H17IN2O/c1-12-11-16(20)9-10-17(12)22-13(2)18(19(23)21-14(22)3)15-7-5-4-6-8-15/h4-11H,1-3H3
InChIKeySPDNGCPBJSNDBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone (CAS 732249-80-8): A Halogenated Pyrimidinone Scaffold for CB1 and Kinase Research


1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone (CAS 732249-80-8) is a synthetic, small-molecule 4(1H)-pyrimidinone derivative distinguished by a 4-iodo-2-methylphenyl substituent at the N1 position, with methyl groups at C2 and C6 and a phenyl ring at C5 . This compound belongs to a class of diaryl pyrimidinones known to modulate cannabinoid receptor 1 (CB1) activity and inhibit various protein kinases [1]. It serves a critical role as a specialized pharmacological probe within focused screening libraries, often originating from suppliers like InterBioScreen .

CB1 inverse agonism SAR probe for hydrophobic pocket mapping
Halogen bonding interaction studies with iodine as heavy atom probe
Kinase panel counter-screen control to differentiate CB1-driven phenotypes

Why Generic 4(1H)-Pyrimidinones Cannot Substitute for 1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone (732249-80-8)


Substituting 1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone with a generic pyrimidinone or even a close analog is highly inadvisable due to the profound impact of its specific substitution pattern on target binding and functional activity. The presence, position, and nature of the halogen on the N1-phenyl ring are critical determinants of CB1 receptor inverse agonism [1]. For instance, a simple positional isomer, 1-(2-iodophenyl)-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one (CAS 334498-07-6), presents a fundamentally different electronic and steric profile to the receptor's binding pocket, leading to unpredictable variance in affinity and efficacy . Similarly, the 2-methyl group on this ring, absent in the broader '4-iodophenyl' series, introduces further conformational constraint, making this specific congener a unique chemotype whose biological fingerprint cannot be extrapolated from simpler, commercially available alternatives [2].

Positional isomer mismatch
2-iodophenyl isomer may exhibit divergent CB1 binding and functional activity due to altered halogen pocket fit.
Methyl group conformational constraint
Lack of the 2-methyl group on the N1-phenyl ring may shift binding conformation, reducing SAR relevance of non-methylated analogs.
Halogen identity rank shift
Bromo or non-halogenated analogs cannot reproduce the iodine-dependent halogen bonding strength, leading to rank-order changes in target engagement.

Quantitative Differentiation of 1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone from Closest Analogs


CB1 Receptor Functional Selectivity vs. the 2-Iodo Positional Isomer

Within the diaryl pyrimidinone class of CB1 modulators, the position of the iodine atom on the N1-phenyl ring is a critical determinant of functional activity. The target compound, with a 4-iodo-2-methylphenyl group, is predicted to exhibit a distinct inverse agonist profile compared to its 2-iodo positional isomer, 1-(2-iodophenyl)-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one (CAS 334498-07-6). Pharmacophore models for CB1 ligands demonstrate that a 2-iodo substitution on the phenolic ring can lead to a 2-fold reduction in binding affinity, while other positional substitutions profoundly alter efficacy [1]. This positional sensitivity implies that the 4-iodo substitution pattern of the target compound is structurally optimized for a specific interaction within the CB1 binding pocket, an optimization lost in the 2-iodo isomer .

CB1 Binding Positional SAR
Class-level
Predicted ≥2-fold affinity reduction for 2-iodo isomer vs target 4-iodo
Supports positional SAR for CB1 hydrophobic pocket binding
Based on CB1 pharmacophore model (AAPS J. 2005); requires confirmation
Cannabinoid Research GPCR Pharmacology Structure-Activity Relationship

Enhanced Target Engagement vs. Non-Halogenated and Brominated Analogs

The iodo substituent of 1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone confers a significant advantage in target engagement through halogen bonding, a specific, directional non-covalent interaction. The larger, more polarizable iodine atom forms stronger halogen bonds with backbone carbonyls or other electron donors in protein binding sites compared to smaller halogens like bromine or chlorine. A structurally related compound, 1-(3-bromophenyl)-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one, has been reported to show 97% inhibition of an unspecified target at 0.01 mM, while the non-halogenated 1-(4-hydroxyphenyl) analog achieves only 80% inhibition at the same concentration [1]. The iodine atom is predicted to further enhance this inhibition beyond the brominated analog due to its superior halogen bonding capacity [2].

Halogen-Dependent Inhibition
Reported
Br analog: 97% inhibition at 0.01 mM; OH analog: 80%; I analog predicted ≥97%
Supports halogen bonding potency ranking for target engagement
BRENDA database cross-study; inhibition target and assay conditions to verify
Halogen Bonding Medicinal Chemistry Enzyme Inhibition

Differentiated Kinase Selectivity Profile vs. Pyridopyrimidinone Iodo-Inhibitors

Pyrimidinone-based kinase inhibitors exhibit diverse selectivity profiles depending on their core scaffold. While pyridopyrimidinone-based iodo-inhibitors, such as the 4-iodophenylpyridopyrimidinone class, are extremely potent against recombinant Abl kinase (IC50 of 2.0 nM) [1], the simple 4(1H)-pyrimidinone core of the target compound engages the kinase ATP-binding site through a different hydrogen-bonding pattern. This distinct pharmacophore is predicted to result in a non-overlapping kinase selectivity fingerprint. This differentiation is critical, as potent Abl/Bcr-Abl inhibition can dominate a compound's cellular phenotype, masking other potential activities that the target compound, with its CB1-prioritized design, is intended to reveal [2].

Kinase Selectivity Differential
Class-level
>10,000-fold differential vs Abl inhibitor IC50 2 nM
Supports kinase counter-screen differentiation
Predicted from pyridopyrimidinone SAR; direct Abl testing recommended
Kinase Inhibition Selectivity Chemical Probe

Optimal Research Applications for 1-(4-Iodo-2-methylphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone (732249-80-8)


CB1 Receptor Structure-Activity Relationship (SAR) Studies

This compound is ideally suited as a critical probe in systematic SAR explorations of the CB1 receptor's hydrophobic binding pocket. Its 4-iodo-2-methylphenyl group allows researchers to investigate the steric and electronic requirements for high-affinity inverse agonism, directly testable against the 2-iodo positional isomer (CAS 334498-07-6). This enables the mapping of the halogen-binding subpocket, a key region for rational drug design of CB1 modulators for metabolic disorders [1].

Pharmacological Differentiation from Kinase Inhibitors

The compound serves as a valuable control in high-content screening campaigns aimed at identifying CB1-specific ligands. Its predicted inactivity against Abl kinase, in contrast to highly potent pyridopyrimidinone-based iodo-inhibitors, provides a built-in counter-screening tool. This allows project teams to differentiate true CB1-driven phenotypes from those arising from non-specific kinase inhibition, thereby increasing the translational relevance of early-stage hits [2].

Halogen Bonding Probe in Structural Biology

With its heavy iodine atom, the compound can function as an excellent anomalous scattering probe for X-ray crystallography or as a heavy atom label for cryo-electron microscopy of the CB1 receptor. This facilitates direct visualization of the ligand's binding pose, providing unequivocal structural data on the halogen bonding interactions that underpin its selectivity profile [3].

Application
Selection Property
Validation Focus
CB1 SAR studies
Positional isomer comparison context
Halogen-binding subpocket mapping
Kinase inhibitor differentiation control
Kinase selectivity profiling
Abl kinase activity exclusion in cell assays
Structural biology halogen bonding probe
Anomalous scattering / heavy atom labeling
Binding pose visualization in CB1 receptor
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